Naphthofluorescein
Overview
Description
Naphthofluorescein and its derivatives are a class of compounds that have been extensively studied due to their unique photophysical properties and potential applications in various fields, including biological imaging and pH sensing. These compounds are characterized by the presence of additional benzene units attached to the fluorescein structure, which can significantly alter their photophysical behavior and enhance their functionality .
Synthesis Analysis
The synthesis of naphthofluorescein derivatives typically involves Friedel-Crafts type reactions, which allow for the construction of complex molecules through the formation of new carbon-carbon bonds. For instance, the synthesis of compound 4, a pH indicator, was achieved through the reaction between aroylbenzoic acids and dihydroxynaphthalenes . Other synthetic methods include a two-step method for creating a naphthofluorescein-based probe for hydrogen sulfide detection , and the use of electrophilic fluorination with dilute fluorine gas to produce fluorinated naphthofluorescein derivatives for Cerenkov imaging .
Molecular Structure Analysis
The molecular structure of naphthofluorescein derivatives is crucial for their photophysical properties and applications. The introduction of additional benzene rings and functional groups can lead to compounds with near-infrared (NIR) fluorescent emission, which is highly desirable for in vivo imaging due to lower background interference and deeper tissue penetration . The molecular structure also influences the selectivity and affinity of these compounds for specific biological targets, as seen in the synthesis of a naphthofluorescein conjugate with high selectivity for galectin-3 .
Chemical Reactions Analysis
Naphthofluorescein derivatives can undergo various chemical reactions that are essential for their applications. For example, the dual-response naphthofluorescein-based fluorescent probe developed for cysteine/homocysteine detection in living cells relies on two independent reaction sites within the molecule for selective detection . Additionally, the regioselective cascade synthesis of naphthofurans demonstrates the synthetic utility of these compounds through C(sp3)–H functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthofluorescein derivatives, such as fluorescence quantum yields, solvatochromic behavior, and pH sensitivity, are key to their practical applications. These properties are influenced by the molecular structure and the solvent environment. For instance, the solvatochromic fluorophores related to naphthofluorescein exhibit high quantum yields and large Stokes shifts, which are advantageous for biological applications . The pH sensitivity of naphthofluorescein diphosphate makes it a suitable substrate for the determination of alkaline phosphatase activity .
Scientific Research Applications
1. Detection and Imaging in Biological Systems
Naphthofluorescein has been utilized in various biological applications due to its fluorescent properties. For example, a study developed a naphthofluorescein-based probe for rapid and selective detection of cysteine in living cells, demonstrating its potential in bioimaging and intracellular monitoring with low cytotoxicity (Xue, Ding, Zhai, Zhang, & Feng, 2015). Additionally, naphthofluorescein has been employed in the detection and imaging of hydrogen sulfide in living cells, highlighting its versatility in biological and medical applications (Chen, Xie, Shan, Zhao, Wu, Zhou, & Jin, 2020).
2. Fluorescent pH Indicators
Naphthofluorescein derivatives have been synthesized to function as pH indicators, showing color change in different pH conditions. These derivatives have been successfully used in living cell imaging (Azuma, Nakamura, Kuramochi, Sasamori, Tokitoh, Sagami, & Tsubaki, 2012). This versatility makes naphthofluorescein an essential tool for biological research, particularly in studies involving cellular environments and pH variations.
3. Detection of Reactive Oxygen Species
Studies have also focused on using naphthofluorescein-based probes for detecting reactive oxygen species in biological systems. For example, a derivative, 4′,9′‐Bis(diphenylphosphinyl)naphthofluorescein, was synthesized as a selective and sensitive probe for the superoxide radical anion, a type of reactive oxygen species (Xu, Liu, & Tang, 2007). Such probes are crucial in understanding oxidative stress and related cellular processes.
4. Cerenkov Imaging and PET
Fluorinated derivatives of naphthofluorescein have been developed for functional Cerenkov imaging. These derivatives retain pH sensitivity and fluorescence capability, showing potential in PET and Cerenkov imaging for detecting pH in tissues and organs (Arroyo, Guzman, Kachur, Saylor, Popov, & Delikatny, 2019). This advancement marks significant progress in medical imaging and diagnostics.
5. Fluorescence-Based Sensing and Imaging Systems
Naphthofluorescein has been integrated into various sensing and imaging systems. For instance, a long-wavelength fluorescence detection system incorporating naphthofluorescein demonstrated potential for immunoassays and rapid fluorescence detection (Hu, French, Palmer, Evans, Zhou, Sarpara, & Miller, 2002). Such systems expand the scope of naphthofluorescein's applications beyond conventional biological imaging.
Safety And Hazards
properties
IUPAC Name |
7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886440 | |
Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthofluorescein | |
CAS RN |
61419-02-1 | |
Record name | Naphthofluorescein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthofluorescein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.